Cas no 96-75-3 (2-Amino-5-nitrobenzenesulfonic acid)

2-Amino-5-nitrobenzenesulfonic acid is a sulfonated aromatic compound featuring both amino and nitro functional groups, making it a versatile intermediate in organic synthesis. Its structure enables applications in dye and pigment manufacturing, particularly for azo dyes, due to its ability to undergo diazotization and coupling reactions. The nitro group enhances electrophilic reactivity, while the sulfonic acid moiety improves water solubility, facilitating processing in aqueous systems. This compound is valued for its stability under standard conditions and consistent performance in industrial formulations. It is commonly used in research and production settings where precise functional group interactions are critical for achieving desired chemical properties.
2-Amino-5-nitrobenzenesulfonic acid structure
96-75-3 structure
Product Name:2-Amino-5-nitrobenzenesulfonic acid
CAS No:96-75-3
MF:C6H6N2O5S
MW:218.187240123749
MDL:MFCD00035755
CID:34874
PubChem ID:66786
Update Time:2025-10-19

2-Amino-5-nitrobenzenesulfonic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-5-nitrobenzenesulfonic acid
    • 4-Nitroaniline-2-sulfonic acid
    • Para Nitro Aniline-2-Sulfonic Acid
    • P-NITRO ANILINE-O-SULFONIC ACID
    • 4-NITRO-2-SULFOANILINE
    • 2-amino-5-nitrobenzenesulphonic acid
    • 3-AMINO-2-FLUORO-4-PICOLINE
    • BENZENESULFONIC ACID,2-AMINO-5-NITRO-
    • P-NITROANILINE-2-SULPHONICACID
    • P-NITROANLINE-2-SULPHONIC ACID
    • p-Nitroaniline-o-sulfonic acid
    • Benzenesulfonic acid, 2-amino-5-nitro-
    • p-Nitroaniline-2-sulfonic acid
    • 2-amino-5-nitro-benzenesulfonic acid
    • p-nitroanilin-o-sulphonic acid
    • p-nitroaniline-o-sulphonic acid
    • AK114008
    • P-Nitroaniline-2-Sulphonic acid
    • NSC7540
    • PubChem21798
    • WLN: WSQR BZ ENW
    • 2-Amino-5-nitrobenzenesulfonic acid (ACI)
    • 1-Amino-4-nitrobenzene-2-sulfonic acid
    • 2-Amino-5-nitrobenzene-1-sulfonic acid
    • 5-Nitro-2-aminobenzenesulfonic acid
    • NSC 7540
    • MFCD00035755
    • DTXCID4048989
    • DB-027784
    • Q27135523
    • 2-Amino-5-nitrobenzenesulfonicacid
    • NS00008739
    • SCHEMBL11911276
    • W-109363
    • DTXSID3059139
    • NSC-7540
    • BRN 2654142
    • ALBB-025914
    • EINECS 202-531-5
    • 96-75-3
    • CHEBI:66925
    • SCHEMBL67062
    • O10654
    • AS-50040
    • UNII-S1VW6T6H7D
    • AI3-50019
    • AKOS015833507
    • S1VW6T6H7D
    • 3-14-00-01902 (Beilstein Handbook Reference)
    • MDL: MFCD00035755
    • Inchi: 1S/C6H6N2O5S/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13/h1-3H,7H2,(H,11,12,13)
    • InChI Key: LTASFWDWBYFZQQ-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(S(O)(=O)=O)C(N)=CC=1)=O
    • BRN: 2654142

Computed Properties

  • Exact Mass: 218.00000
  • Monoisotopic Mass: 218
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.4
  • Topological Polar Surface Area: 135

Experimental Properties

  • Color/Form: No data available
  • Density: 1.559 (estimate)
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • Refractive Index: 1.6490 (estimate)
  • PSA: 134.59000
  • LogP: 2.60890

2-Amino-5-nitrobenzenesulfonic acid Security Information

2-Amino-5-nitrobenzenesulfonic acid Customs Data

  • HS CODE:2921420090
  • Customs Data:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Amino-5-nitrobenzenesulfonic acid Pricemore >>

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abcr
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abcr
AB415622-100 g
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2-Amino-5-nitrobenzenesulfonic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Chloramine-T ,  Sodium hydroxide Catalysts: Chloro[2-[[(1H-pyrrol-2-yl-κN)methylene]amino-κN]phenolato(2-)-κO]bis(triphenylp… Solvents: Acetonitrile ,  Water ;  40 - 80 °C
Reference
Chloramine-T
Goehring, R. Richard; Heaney, Harry; Jagadeesh, Rajenahally V.; Puttaswamy, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, , 1-8

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Benzenesulfonamide, N-bromo-, sodium salt (1:1) Catalysts: Chloro[2-[[(1H-pyrrol-2-yl-κN)methylene]amino-κN]phenolato(2-)-κO]bis(triphenylp… Solvents: Acetonitrile ,  Water ;  345 min, 313 K
Reference
Development of an efficient ruthenium catalyzed synthetic process and mechanism for the facile conversion of benzothiazoles to orthanilic acids
Jagadeesh, R. V.; Karthikeyan, P.; Nithya, P.; Sandhya, Y. Sree; Reddy, S. Sudhaker; et al, Journal of Molecular Catalysis A: Chemical, 2010, 328(1-2), 99-107

Production Method 3

Reaction Conditions
1.1 2.5 - 3 min, heated
Reference
Preparation, crystal structure and microwave studies on ring-substituted arylammonium hydrogen sulfate salts
Kapoor, I. P. S.; Srivastava, Pratibha; Singh, Gurdip; Frohlich, Roland, Indian Journal of Chemistry, 2007, (2007), 1283-1288

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  120 °C
Reference
Integrated structure-based activity prediction model of benzothiadiazines on various genotypes of HCV NS5b polymerase (1a, 1b and 4) and its application in the discovery of new derivatives
Ismail, Mohamed A. H.; Abou El Ella, Dalal A.; Abouzid, Khaled A. M.; Mahmoud, Amr H., Bioorganic & Medicinal Chemistry, 2012, 20(7), 2455-2478

Production Method 5

Reaction Conditions
Reference
1-Aminobenzene-2-sulfonic acids
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2-Amino-5-nitrobenzenesulfonic acid Raw materials

2-Amino-5-nitrobenzenesulfonic acid Preparation Products

2-Amino-5-nitrobenzenesulfonic acid Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:96-75-3)2-氨基-5-硝基苯磺酸
Order Number:LE8449841;LE3157
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:47
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 2-Amino-5-nitrobenzenesulfonic acid

Introduction to 2-Amino-5-nitrobenzenesulfonic Acid (CAS No. 96-75-3)

2-Amino-5-nitrobenzenesulfonic acid, with the chemical formula C₆H₅N₃O₄S, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure, featuring both amino and nitro functional groups alongside a sulfonic acid moiety, makes it a versatile intermediate in the synthesis of various biologically active molecules. This compound has garnered considerable attention due to its utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

The synthesis of 2-amino-5-nitrobenzenesulfonic acid typically involves nitration and sulfonation of benzene derivatives, followed by careful purification to isolate the desired product. The presence of both amino and nitro groups allows for further derivatization, enabling chemists to tailor its properties for specific applications. For instance, the amino group can be coupled with carboxylic acids via amide bond formation, while the nitro group can be reduced to an amine, providing multiple pathways for structural modification.

In recent years, 2-amino-5-nitrobenzenesulfonic acid has been explored as a key intermediate in the synthesis of antimicrobial agents. The nitro group, known for its ability to disrupt bacterial cell wall integrity, has been leveraged in the development of novel antibiotics. Additionally, the sulfonic acid moiety enhances water solubility, making it an attractive candidate for formulations requiring aqueous solubility. Researchers have demonstrated its efficacy in combating resistant bacterial strains by incorporating it into semi-synthetic penicillins and cephalosporins.

Moreover, 2-amino-5-nitrobenzenesulfonic acid has found applications in the field of dye chemistry. Its ability to form stable complexes with metal ions has been utilized in the production of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in catalysis, gas storage, and separation technologies. The sulfonic acid group acts as a ligand, facilitating coordination with transition metals and enhancing the stability of these complexes.

Recent studies have also highlighted the role of 2-amino-5-nitrobenzenesulfonic acid in cancer research. The compound has been investigated for its ability to inhibit tyrosine kinases, which are overexpressed in many cancer cells. By blocking these kinases, it disrupts signaling pathways essential for tumor growth and metastasis. Preclinical trials have shown promising results in vitro and in animal models, suggesting its potential as a lead compound for further development into anticancer therapeutics.

The pharmaceutical industry has been particularly interested in derivatives of 2-amino-5-nitrobenzenesulfonic acid due to their bioactivity and structural diversity. Researchers have synthesized analogs with modified functional groups to optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. These efforts have led to the discovery of several novel compounds with potential therapeutic applications in areas such as inflammation modulation and neuroprotection.

From an industrial perspective, 2-amino-5-nitrobenzenesulfonic acid is produced on an industrial scale for use in various chemical processes. Its synthesis involves carefully controlled reactions to ensure high yield and purity. Manufacturers must adhere to stringent quality control measures to meet pharmaceutical-grade standards. The demand for this compound continues to grow as new applications are discovered and existing ones are optimized.

The environmental impact of producing and using 2-amino-5-nitrobenzenesulfonic acid is also a consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Additionally, researchers are exploring ways to recover and reuse byproducts from its production process, aligning with sustainable chemistry principles.

In conclusion,2-amino-5-nitrobenzenesulfonic acid (CAS No. 96-75-3) is a multifaceted compound with significant applications across multiple domains of chemistry and medicine. Its unique structural features make it a valuable building block for synthesizing biologically active molecules, particularly those targeting infectious diseases and cancer. As research continues to uncover new uses for this compound,2-amino-5-nitrobenzenesulfonic acid is poised to remain an important material in both academic laboratories and industrial settings.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:96-75-3)2-氨基-5-硝基苯磺酸
LE8449841;LE3157
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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